molecular formula C24H28FN5O3S B8497123 N-(1-{[5-(4-fluorobenzyl)-3-pyridin-4-yl-1H-pyrazol-1-yl]acetyl}piperidin-4-yl)-N-methylmethanesulfonamide

N-(1-{[5-(4-fluorobenzyl)-3-pyridin-4-yl-1H-pyrazol-1-yl]acetyl}piperidin-4-yl)-N-methylmethanesulfonamide

Cat. No. B8497123
M. Wt: 485.6 g/mol
InChI Key: STHZUIYQMBTVNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-{[5-(4-fluorobenzyl)-3-pyridin-4-yl-1H-pyrazol-1-yl]acetyl}piperidin-4-yl)-N-methylmethanesulfonamide is a useful research compound. Its molecular formula is C24H28FN5O3S and its molecular weight is 485.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(1-{[5-(4-fluorobenzyl)-3-pyridin-4-yl-1H-pyrazol-1-yl]acetyl}piperidin-4-yl)-N-methylmethanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-{[5-(4-fluorobenzyl)-3-pyridin-4-yl-1H-pyrazol-1-yl]acetyl}piperidin-4-yl)-N-methylmethanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

N-(1-{[5-(4-fluorobenzyl)-3-pyridin-4-yl-1H-pyrazol-1-yl]acetyl}piperidin-4-yl)-N-methylmethanesulfonamide

Molecular Formula

C24H28FN5O3S

Molecular Weight

485.6 g/mol

IUPAC Name

N-[1-[2-[5-[(4-fluorophenyl)methyl]-3-pyridin-4-ylpyrazol-1-yl]acetyl]piperidin-4-yl]-N-methylmethanesulfonamide

InChI

InChI=1S/C24H28FN5O3S/c1-28(34(2,32)33)21-9-13-29(14-10-21)24(31)17-30-22(15-18-3-5-20(25)6-4-18)16-23(27-30)19-7-11-26-12-8-19/h3-8,11-12,16,21H,9-10,13-15,17H2,1-2H3

InChI Key

STHZUIYQMBTVNL-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCN(CC1)C(=O)CN2C(=CC(=N2)C3=CC=NC=C3)CC4=CC=C(C=C4)F)S(=O)(=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 1-{[5-(4-fluorobenzyl)-3-pyridin-4-yl-1H-pyrazol-1-yl]acetyl}-N-methylpiperidin-4-amine (150 mg, 0.37 mmol) in DCM (3 mL) at room temperature was added triethylamine (56 μL, 0.40 mmol) followed by methanesulfonyl chloride (29 μL, 0.37 mmol) and the solution stirred for 10 minutes. The solution was then loaded directly onto a pre-wetted Biotage 25M column for flash chromatography and eluted with 2-8% MeOH/DCM to yield the title compound as a white solid, 137 mg, 76%. 1H NMR (400 MHz, DMSO-D6) δ ppm 8.47-8.56 (2 H, m), 7.61-7.68 (2 H, m), 7.23-7.35 (2 H, m), 7.03-7.19 (2 H, m), 6.52 (1 H, s), 5.10-5.29 (2 H, m), 4.37 (1 H, d, J=13.39 Hz), 3.90-3.99 (3 H, m), 3.74-3.89 (1 H, m), 3.06-3.19 (1 H, m), 2.93 (3 H, s), 2.68 (3 H, s), 2.58-2.65 (1 H, m), 1.62-1.77 (3 H, m), 1.42-1.59 (1 H, m); m/z (APCI+) for C24H28N5O3FS 486.2 (M+H)+.
Name
1-{[5-(4-fluorobenzyl)-3-pyridin-4-yl-1H-pyrazol-1-yl]acetyl}-N-methylpiperidin-4-amine
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
56 μL
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
29 μL
Type
reactant
Reaction Step Two

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